

solubility of 2-Fluoro-6-methoxybenzaldehyde in organic solvents

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Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzaldehyde

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An In-Depth Technical Guide to the Solubility of **2-Fluoro-6-methoxybenzaldehyde** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

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Abstract

2-Fluoro-6-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry, serving as a versatile building block for novel pharmaceutical and agrochemical agents. A comprehensive understanding of its solubility characteristics in various organic solvents is paramount for the optimization of reaction conditions, the design of efficient purification strategies such as crystallization, and the development of stable formulations. This technical guide provides a thorough examination of the physicochemical properties of **2-Fluoro-6-methoxybenzaldehyde**, offers a theoretical framework for predicting its solubility based on molecular structure, and presents detailed, field-proven experimental protocols for the precise quantitative determination of its solubility. This document is designed to empower researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction: The Synthetic Utility and Physicochemical Profile of 2-Fluoro-6-

methoxybenzaldehyde

2-Fluoro-6-methoxybenzaldehyde, with a molecular formula of $C_8H_7FO_2$ and a molecular weight of 154.14 g/mol, is a bifunctional organic compound featuring an aldehyde group, a fluorine atom, and a methoxy group on a benzene ring.^[1] This unique substitution pattern imparts specific reactivity and properties that make it a valuable intermediate in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and aldehyde groups, combined with the electron-donating effect of the methoxy group, creates a distinct electronic environment that influences its reactivity and intermolecular interactions.

Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates its practical application. In process chemistry, solvent selection impacts reaction kinetics, impurity profiles, and product yield. For purification, knowledge of solubility in different solvents is essential for developing effective crystallization or chromatographic methods. In formulation science, solubility determines the choice of excipients and the ultimate bioavailability of an active pharmaceutical ingredient (API) derived from this intermediate.

Key Physicochemical Properties

A summary of the essential physicochemical properties of **2-Fluoro-6-methoxybenzaldehyde** is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.

Property	Value	Source
CAS Number	146137-74-8	^[2] ^[3]
Molecular Formula	$C_8H_7FO_2$	^[1] ^[4]
Molecular Weight	154.14 g/mol	^[1] ^[4]
Appearance	Off-white crystalline solid	^[5]
Melting Point	59-63 °C (lit.)	^[2] ^[5]
Boiling Point	218.5 ± 20.0 °C (Predicted)	^[2] ^[5]
Density	1.2 ± 0.1 g/cm ³	^[2]

Safety and Handling Considerations

2-Fluoro-6-methoxybenzaldehyde is classified as an irritant.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6] Therefore, appropriate personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles, must be worn when handling this compound.[2] All manipulations should be performed in a well-ventilated chemical fume hood.[2] In case of contact, immediately wash the affected area with copious amounts of water.[2] Store the compound in a cool, dry, dark, and well-sealed container.[5][6]

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of **2-Fluoro-6-methoxybenzaldehyde** is governed by the interplay of its structural features:

- **Polarity:** The presence of the polar aldehyde (-CHO) and methoxy (-OCH₃) groups, along with the electronegative fluorine atom, introduces significant polarity to the molecule. This suggests a higher affinity for polar solvents.
- **Hydrogen Bonding:** The oxygen atoms in the aldehyde and methoxy groups can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors (e.g., alcohols) are likely to be effective at solvating this molecule.
- **Aromatic Ring:** The nonpolar benzene ring contributes to van der Waals forces and may allow for solubility in less polar solvents that can engage in π - π stacking interactions.

Based on these features, it is reasonable to predict that **2-Fluoro-6-methoxybenzaldehyde** will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), and lower solubility in nonpolar solvents (e.g., hexane, toluene). However, empirical determination is essential for quantitative assessment.

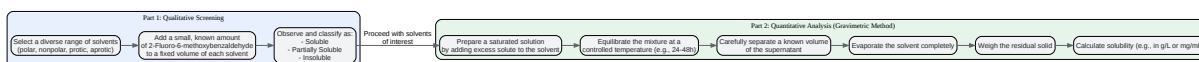
Experimental Determination of Solubility

While theoretical predictions are useful, precise solubility data must be determined experimentally. The following protocols describe robust methods for quantifying the solubility of

2-Fluoro-6-methoxybenzaldehyde.

Workflow for Solubility Determination

The logical flow for determining the solubility of the target compound is depicted in the following diagram. This workflow ensures a systematic approach from qualitative assessment to quantitative measurement.



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Caption: A logical workflow for determining the solubility of **2-Fluoro-6-methoxybenzaldehyde**.

Detailed Protocol: Equilibrium Solubility Determination by the Gravimetric Method

This method is a reliable and straightforward approach to determine the equilibrium solubility of a solid in a solvent.

Materials:

- **2-Fluoro-6-methoxybenzaldehyde**
- Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane)
- Analytical balance
- Vials with screw caps
- Thermostatic shaker or water bath

- Volumetric flasks and pipettes
- Syringe filters (0.45 μm , PTFE or other solvent-compatible material)
- Pre-weighed evaporation dishes or vials

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Fluoro-6-methoxybenzaldehyde** to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
- Sample Collection and Filtration:
 - Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to let the undissolved solid settle.
 - Carefully draw a known volume (e.g., 2.0 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.
 - Immediately filter the collected supernatant through a 0.45 μm syringe filter into a pre-weighed (W_1) evaporation dish. This step is critical to remove any suspended microcrystals.
- Solvent Evaporation:

- Place the evaporation dish in a fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Gentle heating may be applied if necessary.
- Continue evaporation until the solute is completely dry and a constant weight is achieved.
- Final Weighing and Calculation:
 - Cool the evaporation dish in a desiccator to room temperature and weigh it (W_2).
 - Calculate the mass of the dissolved solute: $\text{Mass}_{\text{solute}} = W_2 - W_1$
 - Calculate the solubility: $\text{Solubility (g/L)} = (\text{Mass}_{\text{solute}} / \text{Volume of supernatant collected}) * 1000$

Conclusion and Future Directions

While publicly available quantitative data on the solubility of **2-Fluoro-6-methoxybenzaldehyde** is scarce, this guide provides the theoretical foundation and practical, step-by-step protocols necessary for researchers to determine these crucial parameters. The structural characteristics of the molecule—a polar aromatic aldehyde—suggest a favorable solubility profile in common polar organic solvents. The gravimetric method detailed herein offers a robust and accessible means to generate reliable, quantitative solubility data.

For drug development professionals, further studies could involve determining solubility at different pH values for aqueous systems or investigating the impact of co-solvents. Such data is invaluable for pre-formulation studies and for optimizing reaction and purification conditions, ultimately accelerating the journey from laboratory synthesis to innovative chemical products.

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